molecular formula C14H14N2O4S B13052732 5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate

5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate

Cat. No.: B13052732
M. Wt: 306.34 g/mol
InChI Key: SKWPKYRPJHAFJZ-UHFFFAOYSA-N
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Description

5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the ethyl and methyl groups at the appropriate positions. The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents.

    Morpholine-containing compounds: These compounds contain the morpholine ring and may have similar biological activities.

Uniqueness

5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl 5-formyl-7-morpholin-4-ylthieno[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O4S/c1-19-14(18)10-8-21-13-11(16-2-4-20-5-3-16)6-9(7-17)15-12(10)13/h6-8H,2-5H2,1H3

InChI Key

SKWPKYRPJHAFJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C(C=C(N=C12)C=O)N3CCOCC3

Origin of Product

United States

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